molecular formula C27H29BrN4O4 B12398450 Pde5/hdac-IN-1

Pde5/hdac-IN-1

Cat. No.: B12398450
M. Wt: 553.4 g/mol
InChI Key: KNOXAVJMUDFKCL-ATIYNZHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pde5/hdac-IN-1 is a dual inhibitor that targets both phosphodiesterase 5 (PDE5) and histone deacetylases (HDACs). This compound has shown potential in various therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders .

Preparation Methods

The synthesis of Pde5/hdac-IN-1 involves a series of chemical reactions that integrate the inhibitory functionalities of both PDE5 and HDACs. The synthetic route typically includes the formation of a core structure that can interact with both enzyme targets. Specific reaction conditions and industrial production methods are still under research and development .

Chemical Reactions Analysis

Pde5/hdac-IN-1 undergoes several types of chemical reactions, including:

Scientific Research Applications

Pde5/hdac-IN-1 has a wide range of scientific research applications:

Mechanism of Action

Pde5/hdac-IN-1 exerts its effects by inhibiting the enzymatic activities of both PDE5 and HDACs. PDE5 inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), which plays a role in various physiological processes. HDAC inhibition results in increased acetylation of histones, leading to changes in gene expression. The combined inhibition of these two enzymes results in synergistic effects that can be beneficial in treating diseases .

Comparison with Similar Compounds

Pde5/hdac-IN-1 is unique due to its dual inhibitory function. Similar compounds include:

This compound stands out due to its ability to target both PDE5 and HDACs, making it a promising candidate for multi-targeted therapeutic approaches.

Properties

Molecular Formula

C27H29BrN4O4

Molecular Weight

553.4 g/mol

IUPAC Name

7-[(2R,8R)-2-(4-bromophenyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]-N-hydroxyheptanamide

InChI

InChI=1S/C27H29BrN4O4/c28-18-12-10-17(11-13-18)26-25-20(19-7-4-5-8-21(19)29-25)15-22-27(35)31(16-24(34)32(22)26)14-6-2-1-3-9-23(33)30-36/h4-5,7-8,10-13,22,26,29,36H,1-3,6,9,14-16H2,(H,30,33)/t22-,26-/m1/s1

InChI Key

KNOXAVJMUDFKCL-ATIYNZHBSA-N

Isomeric SMILES

C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCCCCCC(=O)NO

Canonical SMILES

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCCCCCC(=O)NO

Origin of Product

United States

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